molecular formula C11H12N4O B2903596 N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide CAS No. 2411278-79-8

N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide

Cat. No.: B2903596
CAS No.: 2411278-79-8
M. Wt: 216.244
InChI Key: WPVVWTYCUJULMI-UHFFFAOYSA-N
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Description

N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide is a compound that features a benzotriazole moiety linked to an ethyl group, which is further connected to a prop-2-enamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material sciences, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide typically involves the reaction of benzotriazole with an appropriate ethyl halide to form the intermediate N-(2-haloethyl)benzotriazole. This intermediate is then reacted with propargylamine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives often involve large-scale reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted benzotriazole derivatives, amines, and oxides, which can be further utilized in different applications .

Scientific Research Applications

N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological targets. This binding can inhibit enzyme activity or disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of the benzotriazole moiety with an ethyl and prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(benzotriazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-11(16)12-7-8-15-10-6-4-3-5-9(10)13-14-15/h2-6H,1,7-8H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVVWTYCUJULMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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